Cas no 1375471-72-9 (N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride)

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a sulfonamide derivative with a reactive chloromethyl group and a primary amine functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features enable selective modifications, particularly in the development of sulfonamide-based compounds. The hydrochloride salt enhances stability and solubility, facilitating handling in aqueous or polar solvent systems. This compound is useful in the preparation of biologically active molecules, including protease inhibitors and antimicrobial agents, due to its ability to act as a sulfonylating or alkylating reagent. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride structure
1375471-72-9 structure
Product Name:N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride
CAS No:1375471-72-9
MF:C4H12Cl2N2O2S
MW:223.121277809143
MDL:MFCD21602672
CID:4594639
PubChem ID:73994788
Update Time:2025-06-13

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride
    • MDL: MFCD21602672
    • Inchi: 1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H
    • InChI Key: YQJIHKLABSSCDC-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(CCl)NCCCN.Cl

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride Pricemore >>

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Additional information on N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride

Comprehensive Overview of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride (CAS No. 1375471-72-9)

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride (CAS No. 1375471-72-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique sulfonamide backbone and hydrochloride salt form, is widely utilized in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural versatility and reactivity. The chloromethanesulfonamide moiety, combined with the 3-aminopropyl group, makes it a valuable intermediate for designing novel therapeutic agents.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing antibiotics, antivirals, and enzyme inhibitors. The compound N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride (CAS No. 1375471-72-9) is no exception, as it serves as a key building block in medicinal chemistry. Its hydrochloride form enhances solubility, making it more amenable to aqueous reaction conditions. This property is critical for high-throughput screening and combinatorial chemistry, where solubility often dictates reaction efficiency.

One of the most frequently searched questions in scientific forums is: "What are the applications of sulfonamide derivatives in modern medicine?" This compound addresses this query by exemplifying how sulfonamide frameworks can be tailored for specific biological targets. For instance, its chloromethanesulfonamide group can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of complex molecules. Additionally, the 3-aminopropyl side chain provides a handle for further functionalization, such as conjugation with peptides or other pharmacophores.

The compound’s CAS No. 1375471-72-9 is often referenced in patent literature and academic journals, highlighting its relevance in cutting-edge research. A trending topic in the scientific community is the exploration of sulfonamide-based inhibitors for emerging diseases. Researchers are investigating whether derivatives of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride could play a role in targeting viral proteases or bacterial resistance mechanisms. This aligns with the broader interest in small-molecule therapeutics and their potential to address unmet medical needs.

From a synthetic chemistry perspective, the compound’s hydrochloride salt form offers practical advantages. It improves stability during storage and reduces hygroscopicity, a common issue with amine-containing compounds. This makes N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride (CAS No. 1375471-72-9) a reliable reagent for laboratories focused on scalable synthesis. Moreover, its compatibility with a wide range of solvents and reagents underscores its utility in multi-step reaction sequences.

Another hot topic in the field is the green chemistry movement, which emphasizes sustainable and efficient synthetic methods. The compound’s reactivity profile allows for fewer synthetic steps and higher yields, reducing waste and energy consumption. This aligns with the growing demand for eco-friendly chemical processes in both academia and industry. Researchers are also exploring whether N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride can be derived from renewable resources, further enhancing its appeal.

In summary, N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride (CAS No. 1375471-72-9) is a versatile and valuable compound in modern chemical research. Its unique structural features, combined with its practical advantages, make it a focal point for drug discovery and synthetic chemistry. As the scientific community continues to explore new applications for sulfonamide derivatives, this compound is poised to remain at the forefront of innovation.

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